molecular formula C30H35N7O B11181772 N,N'-bis(2,4-dimethylphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine

N,N'-bis(2,4-dimethylphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11181772
M. Wt: 509.6 g/mol
InChI Key: WMQFVCGECQVXMU-UHFFFAOYSA-N
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Description

N,N’-bis(2,4-dimethylphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine core, which is a six-membered ring containing three nitrogen atoms, and is substituted with dimethylphenyl and methoxyphenyl groups, as well as a piperazine ring. The presence of these functional groups contributes to its chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2,4-dimethylphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the formation of the triazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2,4-dimethylphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides, amines, and thiols

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N’-bis(2,4-dimethylphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N’-bis(2,4-dimethylphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(4-methoxyphenyl)naphthalen-2-amine
  • N-(2,4-dimethylphenyl)formamide
  • N-(2,4-dimethylphenyl)-N’-methylformamide

Uniqueness

N,N’-bis(2,4-dimethylphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C30H35N7O

Molecular Weight

509.6 g/mol

IUPAC Name

2-N,4-N-bis(2,4-dimethylphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C30H35N7O/c1-20-6-12-26(22(3)18-20)31-28-33-29(32-27-13-7-21(2)19-23(27)4)35-30(34-28)37-16-14-36(15-17-37)24-8-10-25(38-5)11-9-24/h6-13,18-19H,14-17H2,1-5H3,(H2,31,32,33,34,35)

InChI Key

WMQFVCGECQVXMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)NC5=C(C=C(C=C5)C)C)C

Origin of Product

United States

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